molecular formula C19H19NO6S B12530090 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid CAS No. 653588-65-9

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid

Cat. No.: B12530090
CAS No.: 653588-65-9
M. Wt: 389.4 g/mol
InChI Key: UCMBDRQALYRYLV-UHFFFAOYSA-N
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Description

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is a complex organic compound that features a morpholine ring, a phenyl group, and a sulfonylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine-4-carbonyl intermediate, which is then coupled with a phenylboronic acid derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The morpholine ring and phenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester
  • 4-(Morpholine)carboxamidophenylboronic acid

Uniqueness

2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties.

Properties

CAS No.

653588-65-9

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[4-[3-(morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid

InChI

InChI=1S/C19H19NO6S/c21-18(22)13-27(24,25)17-6-4-14(5-7-17)15-2-1-3-16(12-15)19(23)20-8-10-26-11-9-20/h1-7,12H,8-11,13H2,(H,21,22)

InChI Key

UCMBDRQALYRYLV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O

Origin of Product

United States

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